molecular formula C5H7N B1194741 4-Pentenenitrile CAS No. 592-51-8

4-Pentenenitrile

Cat. No.: B1194741
CAS No.: 592-51-8
M. Wt: 81.12 g/mol
InChI Key: CFEYBLWMNFZOPB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-Pentenenitrile is a terminal alkene nitrile

Mode of Action

It is known that this compound can undergo hydrocyanation in the presence of bidentate nickel complexes

Biochemical Pathways

It is suggested that pentenenitriles could be potential precursors to hetero-aromatic compounds such as pyridine

Pharmacokinetics

Its molecular weight is 81.1158 , which suggests that it might be absorbed and distributed in the body.

Result of Action

It is known that this compound can undergo chemical reactions such as hydrocyanation , suggesting that it might cause chemical changes at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been studied under jet-cooled conditions in the gas phase , suggesting that temperature and pressure might affect its behavior.

Biochemical Analysis

Biochemical Properties

4-Pentenenitrile plays a significant role in biochemical reactions due to its reactive nitrile group. It can interact with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound can undergo hydrocyanation in the presence of bidentate nickel complexes, leading to the formation of 3-pentenenitrile . This reaction highlights the compound’s ability to participate in catalytic processes, which are crucial in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the genetic toxicity in bacterial cells, as evidenced by its evaluation in the Salmonella/E.coli mutagenicity test . This indicates that this compound can potentially alter cellular processes at the genetic level, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a catalyst in the production of unsaturated alkyls, which are essential intermediates in many biochemical reactions . The compound’s ability to undergo hydrocyanation and other chemical transformations suggests that it can modulate enzyme activity, either by inhibition or activation, thereby influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that determine its long-term impact on cellular function. This compound is known to be stable under standard conditions but can degrade when exposed to strong oxidizing agents . This degradation can lead to the formation of toxic by-products, which may have adverse effects on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects. Studies have shown that high doses of this compound can lead to acute toxicity, affecting the overall health and function of the organism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can be metabolized through hydrocyanation reactions, leading to the formation of other nitrile compounds . These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within the cell, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments . This distribution is essential for the compound’s biochemical activity and its ability to reach target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentenenitrile can be synthesized from 3-pentenenitrile through isomerization. This process involves the use of cationic nickel hydride or cobalt catalysts. The reaction conditions typically include a controlled temperature and the presence of a suitable solvent to facilitate the isomerization process .

Industrial Production Methods: In an industrial setting, this compound is produced via hydrocyanation of butadiene. This method involves the addition of hydrogen cyanide to butadiene in the presence of bidentate nickel complexes as catalysts. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Pentenenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction of this compound can yield primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

4-Pentenenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    3-Pentenenitrile: Another isomer of pentenenitrile with the nitrile group located at a different position on the pentene chain.

    4-Pentynenitrile: A compound with a similar structure but containing a triple bond instead of a double bond.

    Butyronitrile: A saturated nitrile with a similar carbon chain length but lacking the double bond.

Uniqueness of 4-Pentenenitrile: this compound is unique due to its terminal alkene structure, which imparts distinct reactivity compared to its isomers and analogs. This structural feature allows for specific reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

pent-4-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CFEYBLWMNFZOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027228
Record name 4-Pentenenitrile
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Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Slightly yellow clear liquid; [MSDSonline]
Record name 4-Pentenenitrile
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Boiling Point

140 °C
Record name 4-PENTENENITRILE
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Solubility

INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER
Record name 4-PENTENENITRILE
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Density

0.8239 AT 24 °C
Record name 4-PENTENENITRILE
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Vapor Pressure

6.36 [mmHg]
Record name 4-Pentenenitrile
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CAS No.

592-51-8
Record name 4-Pentenenitrile
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Record name Pent-4-enenitrile
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Synthesis routes and methods I

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentenenitrile
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4-Pentenenitrile
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Customer
Q & A

ANone: 4-Pentenenitrile has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.

A: Several studies have investigated the spectroscopic properties of this compound. Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] and Broadband Rotational Spectroscopy [] to identify and characterize this compound in various matrices, including essential oils and reaction mixtures. These techniques provide valuable insights into the compound's structural features and vibrational modes.

A: this compound serves as a key intermediate in the industrial production of adiponitrile, a precursor to nylon-6,6. [] This process typically involves the nickel-catalyzed hydrocyanation of butadiene, where this compound is a crucial intermediate.

A: Yes, this compound can be generated through the hydrolysis of gluconapin, a glucosinolate found in plants like turnips and rapeseed. [, , ]

A: While specific information on this compound's environmental fate is limited, a study explored the gas-phase reactivity of (E)-3-pentenenitrile and this compound with OH radicals and Cl atoms under atmospheric pressure. [] This research contributes to understanding the atmospheric degradation pathways of these compounds.

A: Researchers commonly employ Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , ] for the detection and quantification of this compound. This technique allows for the separation and identification of volatile compounds based on their mass-to-charge ratios, enabling accurate analysis in complex mixtures.

A: Yes, studies have employed computational methods like Density Functional Theory (DFT) calculations to investigate the bonding interactions of this compound on the Ge(100)-2×1 surface. [] This research highlights the role of computational chemistry in understanding the surface chemistry and reactivity of this compound.

A: Early research focused on synthesizing this compound through isomerization of 3-pentenenitrile using platinum or palladium catalysts. [, ] Later, the discovery of its role as a crucial intermediate in adiponitrile production marked a significant milestone, leading to extensive investigations on its catalytic properties and optimization of industrial processes.

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